REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.F[C:10]1[CH:15]=[CH:14][C:13](F)=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18].[C:20](=O)([O-])[O-].[K+].[K+]>CN(C=O)C.[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:15]=[C:14]([CH3:20])[CH:13]=[CH:12][C:11]=2[N+:17]([O-:19])=[O:18])=[CH:4][CH:3]=1 |f:2.3.4,6.7|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
829 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 6 h
|
Duration
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6 h
|
Type
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TEMPERATURE
|
Details
|
to cool
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Type
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EXTRACTION
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Details
|
This aqueous mixture was then extracted with ethyl acetate (3×15 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organics were dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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FILTRATION
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Details
|
An ethyl acetate solution of the crude material was filtered through a pad of silica which upon evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2=C(C=CC(=C2)C)[N+](=O)[O-])C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |